molecular formula C7H13NO4 B1329647 (S)-dimethyl 2-aminopentanedioate CAS No. 6525-53-7

(S)-dimethyl 2-aminopentanedioate

Cat. No.: B1329647
CAS No.: 6525-53-7
M. Wt: 175.18 g/mol
InChI Key: YEJSPQZHMWGIGP-YFKPBYRVSA-N
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Description

(S)-Dimethyl 2-aminopentanedioate is a chiral compound with significant importance in various fields of chemistry and biochemistry. It is an ester derivative of 2-aminopentanedioic acid, commonly known as glutamic acid. This compound is characterized by its two ester functional groups and an amino group attached to a five-carbon backbone. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have distinct biological activities compared to its ®-counterpart.

Scientific Research Applications

(S)-Dimethyl 2-aminopentanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to amino acid metabolism and enzyme kinetics.

    Medicine: It serves as a precursor for the synthesis of drugs that target specific receptors or enzymes.

    Industry: The compound is used in the production of biodegradable polymers and as an intermediate in the synthesis of various fine chemicals.

Mechanism of Action

Target of Action

(S)-dimethyl 2-aminopentanedioate, also known as Monosodium Glutamate (MSG), is a sodium salt of glutamic acid . Its primary targets are the glutamate receptors in the central nervous system . Glutamate is the most common excitatory neurotransmitter in the central nervous system .

Mode of Action

MSG interacts with its targets, the glutamate receptors, causing an enhancement of the excitatory neurotransmission . This interaction results in significant changes such as the enhancement of protein aggregation through a nucleation-dependent polymerization mechanism .

Biochemical Pathways

MSG affects the protein aggregation pathways. It causes significant enhancement of aggregation of proteins through a nucleation-dependent polymerization mechanism . This MSG-induced protein aggregation exhibits the formation of irreversible aggregates, temperature dependence, non-Arrhenius behavior, and enhancement of hydrodynamic diameter .

Pharmacokinetics

It is known that msg is readily soluble in water , which suggests that it can be easily absorbed and distributed in the body. The impact on bioavailability is still under investigation.

Result of Action

The action of MSG results in molecular and cellular effects such as the enhancement of protein aggregation . This can lead to neurological diseases associated with protein aggregation . Furthermore, MSG treatment significantly decreases phospho-CREB protein levels, supporting the idea that neurons were harmed .

Action Environment

Environmental factors such as temperature can influence the action, efficacy, and stability of MSG . For instance, MSG-induced protein aggregation exhibits temperature dependence . Moreover, environmental stress and the formation of reactive oxygen species are some possible causes that can result in the formation of protein misfolding and aggregation .

Safety and Hazards

Despite the controversy surrounding MSG’s safety and its probable contribution to the risk of development and progression of metabolic disorders, its global consumption is still very high . MSG has several negative consequences, including genotoxicity, hepatotoxicity, renal toxicity, and reproductive toxicity. In addition, Parkinson’s disease, depression, stroke, brain injury, anxiety, addiction, Alzheimer’s disease, and epilepsy are all pathological disorders brought on by the neurotoxic effects of MSG .

Biochemical Analysis

Biochemical Properties

(S)-dimethyl 2-aminopentanedioate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have positive effects on brain functions . It also has been shown to reduce the activity of disease-causing bacteria, such as Streptococcus pyogenes .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect mice’s exploratory behaviors and short-term working memory .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to enhance savory taste-active compounds when added in the proper concentration . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-dimethyl 2-aminopentanedioate typically involves the esterification of (S)-2-aminopentanedioic acid. One common method is the Fischer esterification, where (S)-2-aminopentanedioic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a similar esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the purification of the ester can be performed using techniques such as distillation and crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: (S)-Dimethyl 2-aminopentanedioate can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    ®-Dimethyl 2-aminopentanedioate: The enantiomer of (S)-dimethyl 2-aminopentanedioate with different biological activities.

    Dimethyl 2-aminopentanedioate: The racemic mixture containing both (S)- and ®-enantiomers.

    Monosodium glutamate: The sodium salt of 2-aminopentanedioic acid, commonly used as a flavor enhancer.

Uniqueness: this compound is unique due to its specific (S)-configuration, which imparts distinct biological properties compared to its ®-enantiomer and racemic mixture. This chiral specificity is crucial in applications where enantiomeric purity is essential, such as in pharmaceutical synthesis and biochemical studies.

Properties

IUPAC Name

dimethyl (2S)-2-aminopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4,8H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJSPQZHMWGIGP-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215570
Record name Glutamic acid dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6525-53-7
Record name Dimethyl glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6525-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutamic acid dimethyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutamic acid dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl glutamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.741
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIMETHYL L-GLUTAMATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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